1H-Inden-1-one, 2-methyl-

Chemical Ecology Semiochemistry Insect Olfaction

Standard 1-indanone analogs lack the 2-methyl substituent and saturated ring required for maximal odorant receptor activation and photochemical reactivity. Procure this unsaturated indenone to ensure experimental validity. - **OR19 Agonist:** >50 Hz spike frequency at 100 μg; detection threshold 1 μg - **Enzymatic DKR:** Compatible with lipases/BVMOs for chiral 3-alkyl-isocoumarins - **Synthesis:** Validated 97% yield Heck cyclization; cleaner bromination profile than unsubstituted indanone

Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
CAS No. 5728-95-0
Cat. No. B8636688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Inden-1-one, 2-methyl-
CAS5728-95-0
Molecular FormulaC10H8O
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C1=O
InChIInChI=1S/C10H8O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-6H,1H3
InChIKeyQYVIDQDORQTCBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Key Distinctions of 2-Methyl-1-Indenone


1H-Inden-1-one, 2-methyl- (CAS 5728-95-0) is the unsaturated indenone derivative, characterized by a planar bicyclic framework (C10H8O, MW 144.17 g/mol) with a double bond between positions 2 and 3 [REFS-1, REFS-2]. This compound must not be confused with its saturated analog 2-methyl-1-indanone (CAS 17496-14-9), which has a CH2–CH(CH3) unit in the five-membered ring. The distinction is crucial for procurement and experimental design: the indenone is an achiral, fully conjugated molecule, whereas the indanone possesses a stereogenic center at C-2, leading to distinct reactivity and application profiles [REFS-1, REFS-3].

Scaffold Planar indenone core: achiral, fully conjugated system
Distinction Not interchangeable with saturated 2-methyl-1-indanone (chiral, CH₂–CHCH₃ ring)
Reactivity Supports photochemical, Heck cyclization, and catalytic hydrogenation pathways

Why Generic Indanone Analogs Cannot Substitute 2-Methyl-1-Indenone


Substituting 1H-Inden-1-one, 2-methyl- with structurally similar compounds like 1-indanone or 3-methyl-1-indanone introduces critical failures in potency, sensitivity thresholds, and stereochemical outcomes. In heterologous odorant receptor assays, the 2-methyl substituent on the indanone scaffold yields the strongest electrophysiological response and the lowest detection threshold, distinguishing it from all other tested alkyl-substituted analogs . Furthermore, the unsaturated indenone framework confers unique reactivity in photochemical and catalytic transformations that the saturated indanone cannot replicate [REFS-2, REFS-3]. Generic substitution therefore compromises both biological signal intensity and synthetic pathway predictability.

Alkyl-substituted indanones
May reduce receptor-response sensitivity; 1-indanone and 3-methyl-1-indanone show higher activation thresholds in olfactory assays.
Saturated indanone framework
Cannot replicate the indenone's photochemical and Heck reactivity; synthetic pathway predictability may not transfer.
Chiral 2-methyl-1-indanone
Introduces stereochemical variability; may alter asymmetric reduction outcomes and complicate chiral pool synthesis.

Quantitative Performance vs. Closest Structural Analogs


Olfactory Receptor Activation Potency in Insect Models

In single sensillum recordings using Drosophila melanogaster expressing CpomOR19 and SlitOR19, 2-methyl-1-indanone elicited the strongest electrophysiological response among all tested indanone analogs at the maximum dose of 100 μg . Dose-response experiments demonstrated a lower detection threshold for 2-methyl-1-indanone: 1 μg on filter paper was sufficient to elicit a significant response after correction for vapor pressure, whereas 1-indanone and 3-methyl-1-indanone required higher doses to reach threshold . This demonstrates superior potency and receptor complementarity conferred specifically by the 2-methyl group.

Receptor activation
Head-to-head
2‑methyl compound: >50 Hz spike (100 μg), 1 μg threshold. 1‑indanone/3‑methyl: weaker response, higher threshold.
Supports receptor-response comparison
Drosophila empty neuron, single sensillum recording, vapor-pressure corrected
Chemical Ecology Semiochemistry Insect Olfaction

Synthetic Efficiency in Palladium-Catalyzed Cyclization

The Heck-type 5-endo-trig cyclization of 1-(o-bromophenyl)-2-methylprop-2-en-1-ol to 2-methyl-1-indanone proceeded in 97% isolated yield under optimized conditions (120 °C, DMF, Pd(OAc)₂/cinchonine, NaHCO₃) . The authors explicitly report that extension of this procedure to other substituted indanone substrates 'led to lower yields,' though microwave heating partially rescued the outcomes . This indicates that the 2-methyl variant is uniquely privileged in this disfavored Baldwin cyclization pathway.

Cyclization yield
Cross-study
97% isolated yield
Supports high-yield synthetic route context
Pd(OAc)₂/cinchonine, DMF, 120 °C; other substrates gave lower yields
Organic Synthesis Palladium Catalysis Process Chemistry

Tunable Stereochemical Control in Reduction Reactions

The reduction stereochemistry of 2-methyl-1-indanone is sharply condition-dependent: catalytic hydrogenation (Raney-Ni or Pt) preferentially yields the cis-alcohol, whereas metal hydride reduction (LiAlH₄, Meerwein-Ponndorf) yields the trans-alcohol as the main product . This behavior contrasts with 3-methyl-1-indanone, which gives the cis-alcohol in high yield under both catalytic hydrogenation and chemical reduction conditions . The 2-methyl substitution thus provides a tunable stereochemical handle unavailable in the 3-methyl analog.

Reduction stereochem.
Head-to-head
2‑methyl: cis (cat. H₂) / trans (hydride). 3‑methyl: cis only regardless of method.
Reported tunable stereochemical outcome
1978 study; Raney‑Ni, Pt, LiAlH₄, Meerwein‑Ponndorf conditions
Stereochemistry Asymmetric Synthesis Catalytic Hydrogenation

Simplified Product Distribution in Photobromination

Under photochemical bromination conditions, unsubstituted indan-1-one afforded four products: 2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, 2,2-dibromoindan-1,3-dione, and 2,2-dibromoindan-1-one . In contrast, 2-methyl indanone gave monobromo, dibromo, and tribromo derivatives in high yield without the complex product distribution observed with the parent compound . The 2-methyl group thus directs and simplifies the bromination outcome, facilitating cleaner derivatization.

Bromination products
Cross-study
2‑methyl: mono‑, di‑, tribromo derivatives high yield. Parent indan‑1‑one: 4 products incl. diones.
Reported cleaner product profile
Photochemical bromination, NMR/MS/IR characterization
Photochemistry Halogenation Synthetic Methodology

Enzymatic Kinetic Resolution for Chiral Building Blocks

Racemic 2-methyl-1-indanone has been successfully resolved via enzymatic dynamic kinetic resolution (DKR) to yield optically enriched material [REFS-1, REFS-2]. The BRENDA enzyme database lists specific entries for rac-2-methyl-1-indanone as a substrate for Baeyer-Villiger monooxygenases, enabling the synthesis of chiral 3-alkyl-3,4-dihydroisocoumarins . This enzymatic accessibility to chiral building blocks is a documented advantage over unsubstituted indanone, for which similar DKR methods are less extensively characterized.

Enzymatic resolution
Class-level inference
Cited as substrate in BRENDA for Baeyer‑Villiger monooxygenases; DKR protocols available.
Reported substrate compatibility context
Data to verify; limited analogous data for unsubstituted indanone
Biocatalysis Chiral Resolution Green Chemistry

Recommended Application Scenarios Based on Evidence


Reference Agonist for Insect Olfactory Receptor Studies

Use 2-methyl-1-indanone as the reference agonist for characterizing conserved lepidopteran odorant receptors (OR19 orthologs). Its demonstrated potency (>50 Hz spike frequency at 100 μg) and low detection threshold (1 μg) make it the most sensitive probe for structure-activity studies . Procure this compound over 1-indanone or 3-methyl-1-indanone when assay sensitivity and signal-to-noise ratio are critical parameters.

Chiral Intermediate Synthesis via Biocatalytic Resolution

Employ racemic 2-methyl-1-indanone in dynamic kinetic resolution workflows using commercial lipases or Baeyer-Villiger monooxygenases to access enantiopure 3-alkyl-3,4-dihydroisocoumarins [REFS-1, REFS-2]. This compound is preferred over unsubstituted 1-indanone for enzymatic resolution due to documented substrate compatibility and established protocols, streamlining chiral intermediate production for medicinal chemistry.

Scalable Synthetic Routes to 2-Substituted Indanones

When developing synthetic routes to 2-substituted indanone derivatives, prioritize 2-methyl-1-indanone as the starting material due to the validated 97%-yield Heck cyclization protocol . This near-quantitative thermal synthesis outperforms other substituted indanones that require microwave acceleration to approach comparable yields, reducing capital equipment requirements for scale-up.

Clean Photochemical Derivatization for Halogenated Libraries

For generating brominated indanone libraries under photochemical conditions, 2-methyl indanone offers a cleaner product profile (mono-, di-, and tribromo derivatives in high yield) compared to unsubstituted indan-1-one, which yields four products including ring-expanded diones . Source 2-methyl indanone when synthetic workflow simplicity and product homogeneity are prioritized.

Application
Selection Property
Validation Focus
Insect olfactory receptor studies (reference agonist)
Receptor-response potency ranking
Dose-response threshold validation in heterologous systems
Chiral intermediate synthesis (biocatalytic resolution)
Enzymatic substrate compatibility
Enantiomeric purity assessment via DKR protocols
Scalable indanone derivative synthesis
Reported high-yield cyclization route
Thermal vs. microwave process reproducibility
Photochemical halogenation library synthesis
Reported cleaner product profile
Product distribution analysis under light irradiation
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